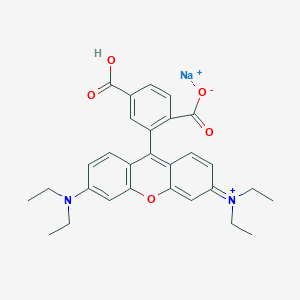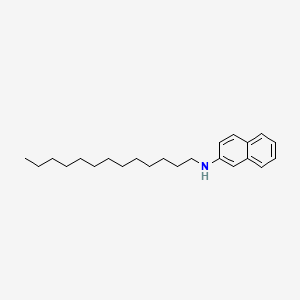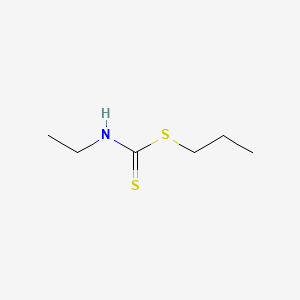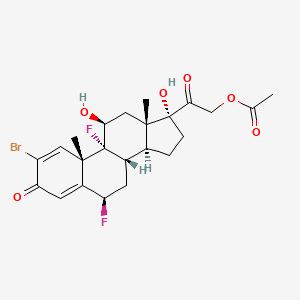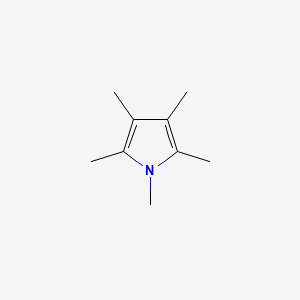
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C19H23IN2O It is known for its unique structure, which includes a carbamoyl group and two phenyl rings attached to a propyl chain, culminating in a trimethylammonium iodide moiety
Preparation Methods
The synthesis of (3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-diphenylpropylamine.
Carbamoylation: The 3,3-diphenylpropylamine is reacted with a carbamoylating agent, such as isocyanate, to introduce the carbamoyl group.
Quaternization: The resulting carbamoyl derivative is then quaternized using methyl iodide to form the trimethylammonium iodide moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The carbamoyl group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: The compound is studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. The compound may also modulate cellular pathways by influencing ion channels and transporters.
Comparison with Similar Compounds
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide can be compared with similar compounds such as:
(3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide: This compound has a similar structure but with diisopropyl groups instead of trimethyl groups.
(3-Carbamoyl-3,3-diphenylpropyl)ethylammonium bromide: This compound features an ethyl group and bromide ion instead of the trimethyl group and iodide ion.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
111472-08-3 |
|---|---|
Molecular Formula |
C19H25IN2O |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C19H24N2O.HI/c1-21(2,3)15-14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3,(H-,20,22);1H |
InChI Key |
XDBZHNUMLBQSGI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


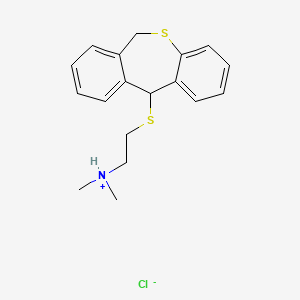


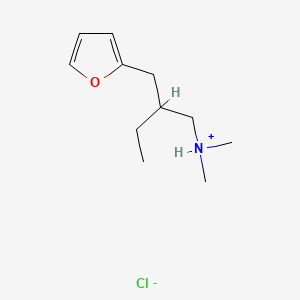
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
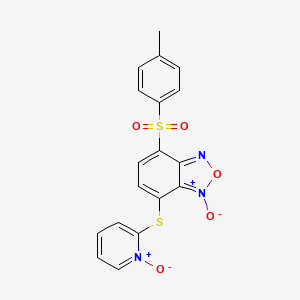
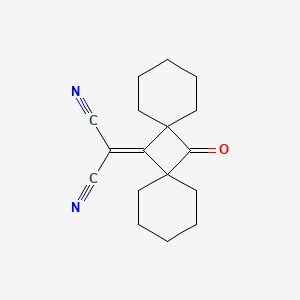
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
